N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

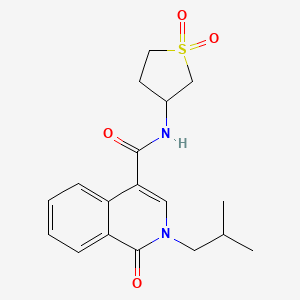

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a 1,2-dihydroisoquinoline core substituted with a carboxamide group at position 4, a 2-methylpropyl (isobutyl) chain at position 2, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety as the N-linked substituent.

The compound’s synthesis likely follows methodologies analogous to those for carboxamide derivatives, involving coupling reactions between activated carboxylic acids and amines, as seen in related naphthyridine and quinoline systems . Analytical characterization would employ techniques such as LC-MS, NMR, and IR spectroscopy, consistent with protocols for structurally related molecules .

Properties

Molecular Formula |

C18H22N2O4S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C18H22N2O4S/c1-12(2)9-20-10-16(14-5-3-4-6-15(14)18(20)22)17(21)19-13-7-8-25(23,24)11-13/h3-6,10,12-13H,7-9,11H2,1-2H3,(H,19,21) |

InChI Key |

MSWPMFCHLMDHCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, identified by its CAS number 1435986-34-7, is a compound of interest due to its complex structure and potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects against specific enzymes and its anticancer properties.

Chemical Structure and Properties

The compound features a unique combination of a tetrahydrothiophene moiety and a dihydroisoquinoline structure. Its molecular formula is , with a molecular weight of approximately 377.5 g/mol. The presence of both sulfonyl and phthalazinone derivatives contributes to its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1435986-34-7 |

Inhibitory Activity Against PARP Enzymes

Research has shown that compounds structurally related to this compound exhibit significant inhibitory activity against PARP1 and PARP2 enzymes. In a study assessing thirty-six similar carboxamide derivatives, one compound demonstrated an impressive 85.2% inhibition at a concentration of 1 µM, leading to an IC50 value of 156 nM for PARP1 . This suggests that the compound may have potential applications in cancer therapy, particularly in tumors that are dependent on PARP enzymes for DNA repair.

Anticancer Activity

The anticancer properties of this compound were evaluated using the A549 human lung adenocarcinoma cell line. In comparative studies, it was found that compounds with similar structural features exhibited varying degrees of cytotoxicity. For instance, modifications to the core structure led to enhanced anticancer activity in certain derivatives, indicating the importance of structural optimization in drug design .

In a specific case study involving compounds derived from the same class, it was noted that certain substitutions significantly increased cytotoxicity towards cancer cells while maintaining lower toxicity levels in non-cancerous cells . This highlights the potential for selective targeting of cancer cells while minimizing side effects.

The mechanism through which this compound exerts its biological effects is likely multifaceted. The presence of both the tetrahydrothiophene and isoquinoline structures may allow for interactions with multiple biological targets, enhancing its efficacy as an anticancer agent or an enzyme inhibitor.

Comparison with Similar Compounds

Core Heterocycle Variations

- Isoquinoline vs. Naphthyridine/Quinoline: The target compound’s 1,2-dihydroisoquinoline core distinguishes it from the 1,4-dihydronaphthyridine and quinoline scaffolds seen in compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (MW: 421.5) . The isoquinoline system may confer distinct electronic and steric properties, influencing target binding. For example, the planar isoquinoline ring could enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to bulkier naphthyridines.

Substituent Effects

- Tetrahydrothiophene Dioxide vs. Adamantyl/Pentyl: The tetrahydrothiophene dioxide group in the target compound introduces sulfone functionality, which is absent in the adamantyl- and pentyl-substituted naphthyridine derivative . Sulfone groups are known to improve solubility and metabolic stability compared to hydrocarbon chains like pentyl.

- 2-Methylpropyl vs.

Bioactivity Profiles

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogues:

- Marine-Derived Analogues: Salternamide E and related marine actinomycete metabolites (e.g., polyketides and alkaloids) exhibit antimicrobial and cytotoxic activities . The target compound’s carboxamide and sulfone groups may similarly engage in hydrogen bonding with microbial targets, though its synthetic origin suggests tailored therapeutic applications (e.g., kinase inhibition) rather than broad-spectrum antimicrobial action.

- Quinoline/Naphthyridine Carboxamides: These derivatives often target enzymes like kinases or DNA topoisomerases. For example, 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives show moderate activity in enzymatic assays, with IC50 values in the micromolar range . The target compound’s isoquinoline core and sulfone group may enhance potency or selectivity.

Physicochemical and Metabolic Considerations

The lumping strategy in chemical modeling groups structurally similar compounds to predict properties . For example, the target compound’s sulfone and carboxamide groups may align it with other polar heterocycles in degradation pathways. However, its unique isoquinoline core and isobutyl chain likely result in distinct LogP values and metabolic clearance rates compared to adamantyl- or marine-derived analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.